Ethyl 2-({[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate
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Overview
Description
ETHYL 2-{[2-(4-OXO-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-5-YL)ACETYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidine ring, a phenethyl group, and an ethyl ester moiety. It has garnered significant interest in the scientific community due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[2-(4-OXO-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-5-YL)ACETYL]AMINO}BENZOATE typically involves multiple steps. One common method starts with the reaction of anthranilic acid with phenyl isothiocyanate to form 2-mercapto-3-phenylquinazolin-4(3H)-one. This intermediate is then reacted with ethyl chloroacetate under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[2-(4-OXO-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-5-YL)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{[2-(4-OXO-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-5-YL)ACETYL]AMINO}BENZOATE involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with DNA replication and repair processes, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate
- ETHYL 2-{2,5-DIMETHYL-3-[(E)-(4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-1H-PYRROL-1-YL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 2-{[2-(4-OXO-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-5-YL)ACETYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H22N2O4S2 |
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Molecular Weight |
442.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H22N2O4S2/c1-2-28-21(27)16-10-6-7-11-17(16)23-19(25)14-18-20(26)24(22(29)30-18)13-12-15-8-4-3-5-9-15/h3-11,18H,2,12-14H2,1H3,(H,23,25) |
InChI Key |
BIIFLWHUZCOROI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)N(C(=S)S2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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